molecular formula C21H13FN4O2S B2463030 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide CAS No. 1798662-08-4

5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide

Cat. No.: B2463030
CAS No.: 1798662-08-4
M. Wt: 404.42
InChI Key: WHXZKEGMQKZPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide” is a chemical compound with the linear formula C12H7FN2OS . It has a molecular weight of 246.265 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H7FN2OS . The CAS Number is 883825-63-6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.265 . The CAS Number is 883825-63-6 .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Derivatives

  • A study synthesized and evaluated the biological activity of novel analogues related to imidazo[2,1-b]thiazole derivatives, focusing on their cytotoxicity against leukemia cells. These compounds showed potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial Activity Evaluation

  • Another research synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. Some compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Profile of BRAF Inhibitors

  • A study on imidazo[2,1-b]thiazole compounds designed as BRAF inhibitors demonstrated cytotoxic activity against colon cancer and melanoma cell lines. Certain compounds exhibited superior activity compared to sorafenib, a known cancer treatment (Abdel‐Maksoud et al., 2019).

Antitubercular Activity

  • Compounds containing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their antitubercular activity. Some showed significant activity against Mycobacterium tuberculosis strains (Moraski et al., 2016).

Antimicrobial and Antitubercular Activities of Imidazo[2,1-b]thiazole Derivatives

  • Research focused on the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives. These compounds were tested for antimicrobial, antimalarial, and antitubercular activities, showing good to excellent antibacterial activity and some antimalarial activity (Vekariya et al., 2017).

Anti-inflammatory and Analgesic Activities

  • A study synthesized new carboxamides and methyl carboxylate derivatives derived from the imidazo[2,1-b]thiazole skeleton. These molecules were investigated for anti-inflammatory and analgesic activities, showing potential effectiveness in these areas (Can et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S/c22-15-6-4-13(5-7-15)18-11-23-20(28-18)19(27)24-16-3-1-2-14(10-16)17-12-26-8-9-29-21(26)25-17/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZKEGMQKZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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